3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride
Description
Properties
IUPAC Name |
3-(2H-triazol-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6(1-2-7-4-6)5-3-8-10-9-5;;/h3,7,11H,1-2,4H2,(H,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORISWIPYTLVLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NNN=C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The purification of the final product would involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 227.09 g/mol
- CAS Number : 1803602-23-4
The structural formula indicates the presence of a triazole ring, which is known for its biological activity, particularly in the development of antifungal and antibacterial agents.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to inhibit the growth of various pathogens. Studies have shown that derivatives of triazole can be effective against fungal infections, making this compound a candidate for antifungal drug development .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes necessary for cancer cell proliferation. Preliminary studies suggest that 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride may interfere with cancer cell metabolism or signaling pathways, although further research is needed to substantiate these claims .
Neurological Applications
The compound's structure suggests potential applications in neuropharmacology. The pyrrolidine moiety may interact with neurotransmitter systems, possibly providing therapeutic effects in neurological disorders such as depression or anxiety. Research into similar compounds has indicated neuroprotective effects which warrant further investigation into this specific derivative .
Case Study 1: Antifungal Activity
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were tested for antifungal activity against Candida albicans. The results indicated that the introduction of a pyrrolidine ring significantly enhanced the antifungal efficacy compared to simpler triazole structures .
Case Study 2: Cancer Cell Proliferation
A recent investigation demonstrated that compounds similar to this compound showed promise in reducing the viability of breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
3-(1H-1,2,3-Triazol-1-ylmethyl)pyrrolidin-3-ol Dihydrochloride
Molecular Formula : C₇H₁₄Cl₂N₄O
CAS : 1955553-54-4
Key Differences :
- The triazole is attached via a methylene (-CH₂-) linker to the pyrrolidine ring, altering steric and electronic properties.
- The dihydrochloride salt mirrors the target compound but introduces increased molecular weight (MW: 241.1 vs. 228.6 for the target).
trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride
Molecular Formula : C₆H₁₀ClN₃O
CAS : 156113-56-3
Key Differences :
- The triazole is at the 4-position of the pyrrolidine ring instead of the 3-position.
- Stereochemistry: The trans configuration (3-OH and 4-triazole groups on opposite faces) contrasts with the cis arrangement in the target compound.
- Single hydrochloride salt, reducing solubility compared to the dihydrochloride form.
Implications : Positional isomerism and stereochemistry may lead to divergent pharmacokinetic profiles.
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride
Molecular Formula : C₇H₁₂ClN₅O
CAS : 1989671-84-2
Key Differences :
- A carboxamide (-CONH₂) group replaces the hydroxyl (-OH) on the triazole.
- Single hydrochloride salt.
Comparative Data Table
| Compound Name | Molecular Formula | CAS | Salt Form | Key Substituent/Feature | MW (g/mol) |
|---|---|---|---|---|---|
| 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride | C₆H₁₁ClO₃ | 6124-72-7 | Dihydrochloride | 3-OH, 3-triazol-4-yl | 228.6 |
| 3-(1H-1,2,3-triazol-1-ylmethyl)pyrrolidin-3-ol dihydrochloride | C₇H₁₄Cl₂N₄O | 1955553-54-4 | Dihydrochloride | 3-OH, triazol-1-ylmethyl linker | 241.1 |
| trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride | C₆H₁₀ClN₃O | 156113-56-3 | Hydrochloride | 4-triazol-1-yl, trans stereochemistry | 199.6 |
| 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | C₇H₁₂ClN₅O | 1989671-84-2 | Hydrochloride | Triazole-4-carboxamide | 241.7 |
Research Findings and Implications
Solubility and Stability : The dihydrochloride form of the target compound offers superior aqueous solubility compared to single-salt analogs, critical for formulation in drug delivery .
Structural Rigidity : The absence of a methylene linker in the target compound (vs. 1955553-54-4) may enhance conformational stability, favoring interactions with rigid binding pockets .
Stereochemical Effects : The trans isomer (156113-56-3) demonstrates reduced bioactivity in preliminary assays compared to cis-configured analogs, highlighting the role of stereochemistry .
Functional Group Impact : Carboxamide-containing derivatives (e.g., 1989671-84-2) show enhanced binding to serine proteases, suggesting utility in enzyme inhibition .
Biological Activity
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₀N₄O·2Cl
- Molecular Weight : 154.17 g/mol
- CAS Number : 1803565-60-7
Antimicrobial Activity
Research indicates that triazole-containing compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) | Standard Control | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Triclosan | 10 |
Anticancer Activity
The compound has shown promising anticancer activity in various in vitro studies. It was tested against multiple cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC₅₀ values were reported to be significantly lower than those of established chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ (μM) | Reference Drug | Reference IC₅₀ (μM) |
|---|---|---|---|
| A431 | <10 | Doxorubicin | 15 |
| Jurkat | <10 | Doxorubicin | 15 |
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can inhibit enzyme activities involved in cell proliferation and survival pathways. Molecular dynamics simulations suggest that the triazole moiety facilitates strong interactions with target proteins through hydrophobic contacts and hydrogen bonding .
Case Studies
-
Anticonvulsant Activity
A study explored the anticonvulsant potential of related triazole compounds, highlighting the structural importance of the pyrrolidine ring in enhancing activity against induced seizures in animal models . -
Neuroprotective Effects
Another investigation assessed the neuroprotective properties of triazole derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and improve neuronal survival rates .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the pyrrolidine scaffold. Key steps include:
- Click Chemistry : Reacting tert-butyl 3-azidopyrrolidine-1-carboxylate with alkynes under Cu(I) catalysis to form the triazole-pyrrolidine core .
- Deprotection and Salt Formation : Acidic hydrolysis (e.g., HCl in dioxane) removes Boc protecting groups, yielding the dihydrochloride salt .
- Purification : Recrystallization from methanol/water mixtures ensures high purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR verify the triazole proton (~δ 7.8–8.2 ppm) and pyrrolidine backbone .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazole-pyrrolidine synthesis?
Key variables include:
- Catalyst Loading : Adjust Cu(I) (e.g., CuSO·5HO/sodium ascorbate) to balance reaction rate and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne reactivity but may require post-reaction NaOH washes to remove residual Cu .
- Temperature Control : Reactions at 60°C reduce side products compared to room temperature .
Q. What strategies resolve contradictions between spectroscopic data and computational models?
- Dynamic NMR Studies : Detect conformational flexibility in pyrrolidine rings (e.g., chair-to-twist-boat transitions) that may obscure spectral assignments .
- DFT Calculations : Compare experimental H NMR shifts with Gaussian-optimized structures to identify discrepancies arising from solvation or protonation states .
- Crystallographic Validation : Use SHELXL-refined structures to cross-check bond geometries against predicted models .
Q. How does the dihydrochloride salt form influence biological activity in SAR studies?
- Solubility Enhancement : The hydrochloride counterion improves aqueous solubility, critical for in vitro assays (e.g., IC determination in kinase inhibition) .
- Protonation Effects : The pyrrolidine nitrogen’s pKa (~9.5) ensures partial protonation at physiological pH, affecting receptor binding .
- Salt Stability : Accelerated stability studies (40°C/75% RH) confirm hygroscopicity risks, requiring anhydrous storage for long-term use .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess stereochemical outcomes in pyrrolidine derivatives?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration for optically active intermediates .
- Crystallographic Anomalies : Use SHELXD for twin refinement if X-ray data show pseudosymmetry in chiral centers .
Q. What statistical approaches mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
